molecular formula C9H10N4S B1274888 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 438231-11-9

4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Cat. No. B1274888
CAS RN: 438231-11-9
M. Wt: 206.27 g/mol
InChI Key: YUPBGDLTPFQSKW-UHFFFAOYSA-N
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Description

The compound "4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that contains a 1,2,4-triazole ring, a pyridine ring, and a thiol group. This structure is a part of a broader class of triazole derivatives that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the reaction of various precursors such as thiosemicarbazides, thioureas, and chlorohydrines with different reagents to form the triazole core . For instance, the reaction of ethyl 2-(2-pyridylacetate) with thiosemicarbazide leads to the formation of 1,2,4-triazole derivatives . Similarly, the reaction of amines with chlorohydrine derivatives can yield triazoline-thione derivatives . The synthesis process is confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS, and in some cases, the molecular structures are further confirmed by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring fused with a pyridine ring. The dihedral angle between these rings can vary, indicating different degrees of planarity in the molecules . The molecular geometry, vibrational frequencies, and chemical shift values are often determined using spectroscopic methods and computational techniques like Hartree-Fock (HF) and density functional theory (DFT) . X-ray crystallography provides a definitive structural analysis, revealing the crystalline form and molecular conformation .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions due to the presence of reactive sites such as the thiol group and the nitrogen atoms in the triazole ring. These sites allow for further functionalization and the formation of hybrid molecules with potential pharmacological properties . The reactivity of these compounds enables the synthesis of a wide range of derivatives with different substituents, which can be tailored for specific biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their potential applications. The compounds exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antimalarial effects . Spectroscopic characterization provides insights into the electronic and vibrational properties of the molecules, which are correlated with their chemical reactivity and biological activity . Computational studies offer predictions of properties such as molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties .

Scientific Research Applications

Antimicrobial Properties

4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains. For instance, a study by Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, revealing good to moderate activity for most compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Similarly, Karpun and Polishchuk (2021) synthesized new S-substituted derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activity, finding promising results against various microbial strains (Karpun & Polishchuk, 2021).

Corrosion Inhibition

Another significant application of this compound is in corrosion inhibition. Research by Ansari et al. (2014) explored the use of Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid, finding notable inhibition performance (Ansari, Quraishi, & Singh, 2014). Additionally, a study by Orhan et al. (2012) demonstrated that allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibited effective corrosion protection for mild steel (Orhan, Ercan, Koparir, & Soylemez, 2012).

Catalytic Activities

The catalytic activities of these triazole derivatives have also been a focus of research. Adiguzel et al. (2020) conducted a computational study on pyridine-substituted-bis-1,2,4-triazole derivatives, investigating their catalytic activities in biaryl synthesis and providing insights into their structural properties (Adiguzel, Aktan, Evren, & Çetin, 2020).

Anti-Inflammatory and Antioxidant Properties

These compounds have also been studied for their potential in pharmacological applications. Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anti-inflammatory activity, discovering several compounds with significant potential (Toma, Mogoșan, Vlase, Leonte, & Zaharia, 2017). Bekircan et al. (2008) synthesized and evaluated the antioxidant properties of certain 1,2,4-triazole derivatives, highlighting their potential as antioxidants (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

properties

IUPAC Name

4-ethyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPBGDLTPFQSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395447
Record name 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438231-11-9
Record name 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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